Cas no 97218-06-9 (2,4-dimethoxydibenzo[b,d]furan-3-ol)
![2,4-dimethoxydibenzo[b,d]furan-3-ol structure](https://ja.kuujia.com/scimg/cas/97218-06-9x500.png)
2,4-dimethoxydibenzo[b,d]furan-3-ol 化学的及び物理的性質
名前と識別子
-
- 2,4-dimethoxydibenzo[b,d]furan-3-ol
- 2,4-dimethoxydibenzofuran-3-ol
- UNII-GGW289WMG9
- 3-hydroxy-2,4-dimethoxydibenzofuran
- Q27106495
- 4,6-dimethoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(13),2,4,6,9,11-hexaen-5-ol
- C08743
- 97218-06-9
- Eriobofuran
- DTXSID60242782
- HY-N10101
- AKOS040762841
- 2,4-Dimethoxy-3-dibenzofuranol, 9CI
- CHEBI:4829
- CS-0255568
- 3-Dibenzofuranol, 2,4-dimethoxy-
- CHEMBL1080122
- GGW289WMG9
- DA-52975
-
- インチ: InChI=1S/C14H12O4/c1-16-11-7-9-8-5-3-4-6-10(8)18-13(9)14(17-2)12(11)15/h3-7,15H,1-2H3
- InChIKey: IPAVEOUAXMIIKX-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C(=C2C(=C1)C3=CC=CC=C3O2)OC)O
計算された属性
- せいみつぶんしりょう: 244.074
- どういたいしつりょう: 244.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8A^2
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 408.6±40.0 °C at 760 mmHg
- フラッシュポイント: 200.9±27.3 °C
- 屈折率: 1.665
- じょうきあつ: 0.0±1.0 mmHg at 25°C
2,4-dimethoxydibenzo[b,d]furan-3-ol セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2,4-dimethoxydibenzo[b,d]furan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5680-5 mg |
Eriobofuran |
97218-06-9 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5680-5 mg |
Eriobofuran |
97218-06-9 | 5mg |
¥4315.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5680-1 ml * 10 mm |
Eriobofuran |
97218-06-9 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 | ||
TargetMol Chemicals | TN5680-5mg |
Eriobofuran |
97218-06-9 | 5mg |
¥ 3090 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E96250-5 mg |
2,4-dimethoxydibenzo[b,d]furan-3-ol |
97218-06-9 | 5mg |
¥4480.0 | 2021-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E96250-5mg |
2,4-dimethoxydibenzo[b,d]furan-3-ol |
97218-06-9 | 5mg |
¥4480.0 | 2023-09-07 | ||
TargetMol Chemicals | TN5680-1 mL * 10 mM (in DMSO) |
Eriobofuran |
97218-06-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 |
2,4-dimethoxydibenzo[b,d]furan-3-olに関する追加情報
Research Briefing on 2,4-Dimethoxydibenzo[b,d]furan-3-ol (CAS: 97218-06-9): Recent Advances and Applications
2,4-Dimethoxydibenzo[b,d]furan-3-ol (CAS: 97218-06-9) is a bioactive compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a scaffold for drug development, particularly in the context of anti-inflammatory, anticancer, and antimicrobial agents. This briefing synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and emerging applications in biomedicine.
One of the key advancements in the study of 2,4-dimethoxydibenzo[b,d]furan-3-ol is its identification as a potent inhibitor of pro-inflammatory cytokines. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively suppresses the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators such as TNF-α and IL-6. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory drugs, particularly for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In the realm of oncology, 2,4-dimethoxydibenzo[b,d]furan-3-ol has shown promising anticancer activity. Research conducted by a team at the National Cancer Institute revealed that this compound induces apoptosis in several cancer cell lines, including breast and lung cancer, through the activation of the intrinsic apoptotic pathway. Notably, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, a critical feature for minimizing side effects in potential therapeutic applications. Further mechanistic studies are underway to elucidate its interactions with key molecular targets such as Bcl-2 and caspase-3.
The synthetic chemistry of 2,4-dimethoxydibenzo[b,d]furan-3-ol has also seen notable progress. A recent publication in Organic Letters detailed an efficient, scalable synthesis route involving a palladium-catalyzed cyclization followed by selective demethylation. This method offers improved yields and purity compared to traditional approaches, facilitating further pharmacological evaluation and large-scale production. Additionally, computational studies have provided insights into the compound's structure-activity relationship (SAR), enabling the design of derivatives with enhanced potency and bioavailability.
Beyond its therapeutic potential, 2,4-dimethoxydibenzo[b,d]furan-3-ol has been investigated for its antimicrobial properties. A 2024 study in the European Journal of Medicinal Chemistry reported its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation positions it as a candidate for addressing the growing challenge of antibiotic resistance.
In conclusion, 2,4-dimethoxydibenzo[b,d]furan-3-ol (CAS: 97218-06-9) represents a versatile scaffold with broad applications in drug discovery and development. Its anti-inflammatory, anticancer, and antimicrobial activities, coupled with advances in synthetic methodologies, underscore its potential as a cornerstone for future therapeutics. Ongoing research aims to optimize its pharmacokinetic properties and explore its efficacy in preclinical models, paving the way for clinical translation.
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